
Einecs 295-957-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, reaction products with diethylenetriamine: is a compound formed by the reaction of octadecanoic acid (commonly known as stearic acid) with diethylenetriamine. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, reaction products with diethylenetriamine involves the reaction of octadecanoic acid with diethylenetriamine under controlled conditions. The reaction typically requires a suitable temperature and pressure, and a catalyst may be used to promote the reaction . The product is usually a solid compound, appearing as a white to pale yellow powder .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors designed to handle the required temperature and pressure conditions. The use of catalysts and solvents may vary depending on the specific industrial process .
Chemical Reactions Analysis
Types of Reactions: Octadecanoic acid, reaction products with diethylenetriamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other derivatives .
Scientific Research Applications
Chemistry: In chemistry, octadecanoic acid, reaction products with diethylenetriamine are used as intermediates in the synthesis of other compounds. They are also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound can be used to study cell membrane interactions and protein-lipid interactions due to its amphiphilic nature .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects .
Industry: Industrially, this compound is used as a coating additive, stabilizer, and in the production of surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of octadecanoic acid, reaction products with diethylenetriamine involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it effective in modifying surface properties and enhancing the stability of emulsions . The primary and secondary amino groups of diethylenetriamine play a crucial role in these interactions .
Comparison with Similar Compounds
Fatty acids, tall-oil, reaction products with diethylenetriamine: Similar in structure and applications, used in drilling muds and hydraulic fracturing fluids.
Octadecanoic acid, reaction products with diethylenetriamine and urea, acetates: Used in surface coatings, adhesives, and preservatives.
Uniqueness: Octadecanoic acid, reaction products with diethylenetriamine is unique due to its specific combination of stearic acid and diethylenetriamine, which imparts distinct chemical properties and applications. Its ability to act as a stabilizer and coating additive sets it apart from other similar compounds .
Properties
CAS No. |
92797-51-8 |
|---|---|
Molecular Formula |
C22H49N3O2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2 |
InChI Key |
BFIIGSSNILPJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N |
Related CAS |
101610-61-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


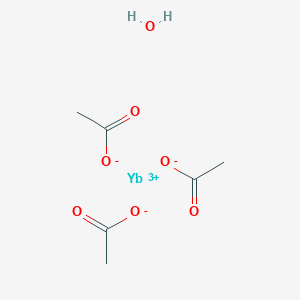
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
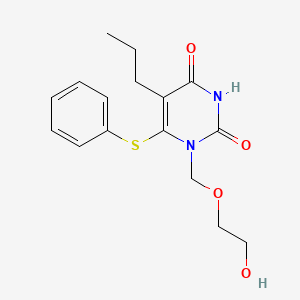
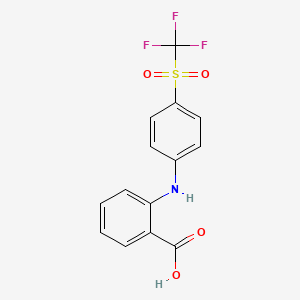
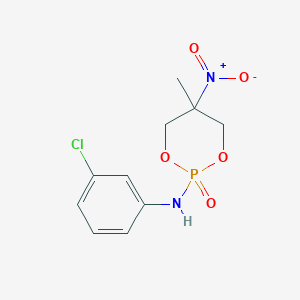
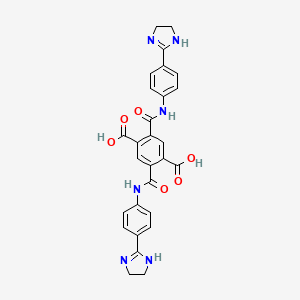
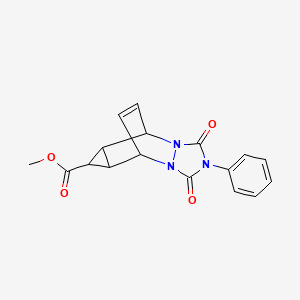
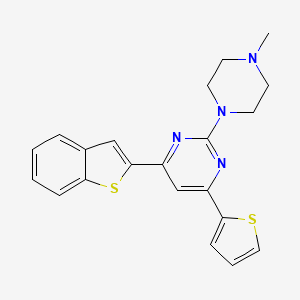
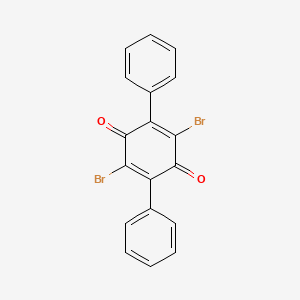
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
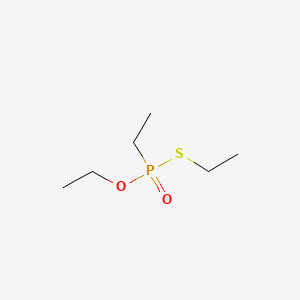
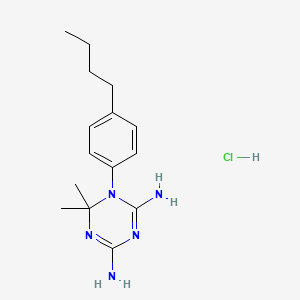
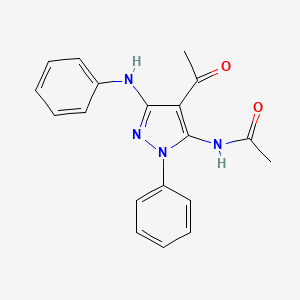
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
